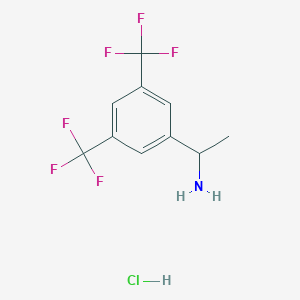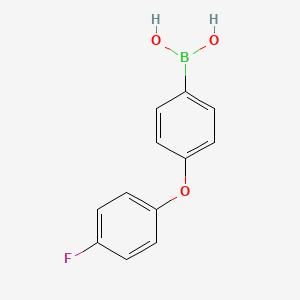
Cyclobutane-1,3-diamine
描述
Cyclobutane-1,3-diamine is an organic compound with the chemical formula C4H10N2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and organic solvents, although its solubility in water is relatively low . This compound is a versatile diamine that finds applications in various fields due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-diamine can be synthesized through the reaction of cyclobutanone with ammonia. The reaction typically involves a 1:2 molar ratio of cyclobutanone to ammonia and is conducted under high temperature and pressure conditions . The reaction proceeds as follows:
Cyclobutanone+2NH3→this compound
After the reaction, the product is purified through distillation and other purification techniques to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure efficient production and purification of the compound .
化学反应分析
Cyclobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of cyclobutane-1,3-dione .
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction leads to the formation of this compound derivatives with different functional groups .
Substitution: this compound can undergo substitution reactions with various electrophiles. For example, reaction with alkyl halides can produce N-alkylated this compound derivatives .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; carried out in anhydrous conditions.
Substitution: Alkyl halides; reactions often performed in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Cyclobutane-1,3-dione
Reduction: Various this compound derivatives
Substitution: N-alkylated this compound derivatives
科学研究应用
Cyclobutane-1,3-diamine has several applications in scientific research:
Chemistry:
- Used as a building block for the synthesis of complex organic molecules.
- Employed in the preparation of high-performance resins and polymers such as polyurethanes and polyamides .
Biology:
- Serves as a precursor for the synthesis of biologically active compounds.
- Utilized in the development of fluorescent dyes and labeling agents .
Medicine:
- Investigated for its potential use in drug discovery and development.
- Acts as a scaffold for the design of novel therapeutic agents .
Industry:
- Used in the production of high-performance materials.
- Functions as an intermediate in the manufacture of dyes, pigments, and stabilizers .
作用机制
The mechanism of action of cyclobutane-1,3-diamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biological molecules. In drug discovery, this compound derivatives are designed to interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Cyclobutane-1,3-diamine can be compared with other similar compounds such as:
Cyclobutane-1,2-diamine: Differing in the position of the amino groups, this compound has distinct reactivity and applications.
Cyclobutane-1,4-diamine: Another positional isomer with unique properties and uses.
Cyclobutane-1,3-dione: An oxidized form of this compound with different chemical behavior.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and versatility in various chemical and biological applications .
属性
IUPAC Name |
cyclobutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-3-1-4(6)2-3/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLSVYARXBFEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621636 | |
| Record name | Cyclobutane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91301-66-5 | |
| Record name | Cyclobutane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)




![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

